2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Overview
Description
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-: is a complex organosilicon compound characterized by its unique spirocyclic structure. This compound features a silicon atom integrated into a spirocyclic framework, which is further functionalized with diaza and thio groups. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with a diamine under controlled conditions.
Final Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: The use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing advanced purification techniques such as chromatography and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups, such as reducing the diaza groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group typically yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the silicon atom.
Scientific Research Applications
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- exerts its effects involves interactions with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with DNA: Potential to intercalate into DNA, affecting replication and transcription processes.
Modulation of Signaling Pathways: Influence on cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione: Lacks the thio group, resulting in different chemical properties and reactivity.
8,8-Dimethyl-3-thio-2,4-diaza-8-silaspiro(5.6)dodecane: Similar structure but with variations in the positioning of functional groups.
Uniqueness
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- is unique due to the combination of its spirocyclic silicon core and the presence of both diaza and thio functional groups. This combination imparts distinctive chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
11,11-dimethyl-3-sulfanylidene-2,4-diaza-11-silaspiro[5.6]dodecane-1,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2SSi/c1-17(2)6-4-3-5-11(7-17)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLBWHGAJGKHKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCCC2(C1)C(=O)NC(=S)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199957 | |
Record name | 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-57-3 | |
Record name | 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.